

# An In-depth Technical Guide to the Spectroscopic Data of Tetrahydrothiophen-3-one

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## Compound of Interest

Compound Name: Tetrahydrothiophen-3-one

Cat. No.: B087284

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This technical guide provides a comprehensive overview of the spectroscopic data available for **Tetrahydrothiophen-3-one** (CAS No: 1003-04-9), a heterocyclic ketone of interest in various chemical research domains. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with experimental protocols and logical workflow diagrams to facilitate understanding and application in a research context.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **Tetrahydrothiophen-3-one**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.4	t	2H	-CH <sub>2</sub> -S-
~2.9	s	2H	-S-CH <sub>2</sub> -C(=O)-
~2.7	t	2H	-C(=O)-CH <sub>2</sub> -

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
211.0	C=O (C3)
45.0	-S-CH <sub>2</sub> -C(=O)- (C2)
38.0	-CH <sub>2</sub> -S- (C5)
25.0	-C(=O)-CH <sub>2</sub> - (C4)

Note: The above  $^{13}\text{C}$  NMR data is based on predicted values as comprehensive experimental data was not available in the public domain at the time of this guide's compilation. A predicted spectrum in D<sub>2</sub>O shows peaks at 165.10, 149.17, 140.74, 135.70, 132.04, 131.19, 131.13, 120.47, 111.82, 107.76, 96.67, 44.80, 25.90, and 24.50 ppm, though these do not directly correspond to the simple structure of **Tetrahydrothiophen-3-one** and may represent a different molecule or a complex set of conditions.<sup>[1]</sup>

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1715	Strong	C=O stretch
~2920	Medium	C-H stretch (aliphatic)
~1410	Medium	CH <sub>2</sub> bend
~1140	Medium	C-S stretch

Note: The gas-phase IR spectrum is available from the NIST WebBook.<sup>[2]</sup>

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
102	High	[M] <sup>+</sup> (Molecular Ion)
74	Medium	[M - CO] <sup>+</sup>
60	High	[C <sub>2</sub> H <sub>4</sub> S] <sup>+</sup>
46	Medium	[CH <sub>2</sub> S] <sup>+</sup>

Note: The electron ionization mass spectrum is available from the NIST WebBook.[\[2\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like **Tetrahydrothiophen-3-one**.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid sample is as follows:

- **Sample Preparation:** A solution of **Tetrahydrothiophen-3-one** is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Instrument Setup:** The NMR spectrometer is set up for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C). For <sup>1</sup>H NMR, a frequency of 300-600 MHz is common. For <sup>13</sup>C NMR, a corresponding frequency (e.g., 75-151 MHz) is used.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a reasonably concentrated sample, a single scan may be sufficient, but multiple scans are often averaged to improve the signal-to-noise ratio.

- $^{13}\text{C}$  NMR: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required. Proton decoupling is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

## 2.2 Infrared (IR) Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a neat liquid sample is as follows:

- Sample Preparation: For the neat liquid analysis, a drop of **Tetrahydrothiophen-3-one** is placed directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: The FT-IR spectrometer is set to record the spectrum over a typical mid-IR range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ). A background spectrum of the clean, empty ATR crystal or salt plates is recorded.
- Data Acquisition: The sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

## 2.3 Mass Spectrometry (MS)

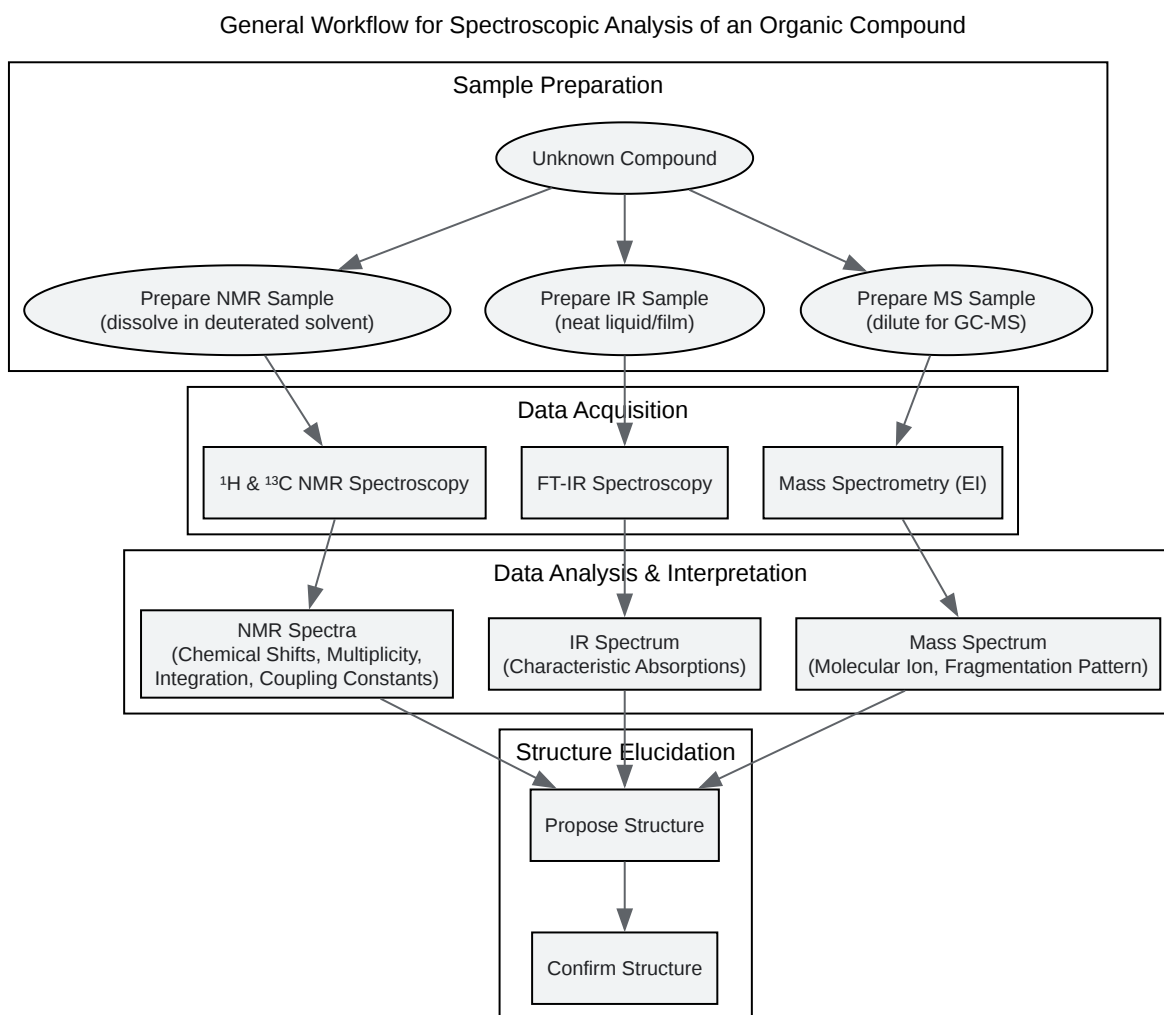
A general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile liquid sample is as follows:

- Sample Introduction: A small amount of **Tetrahydrothiophen-3-one** is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

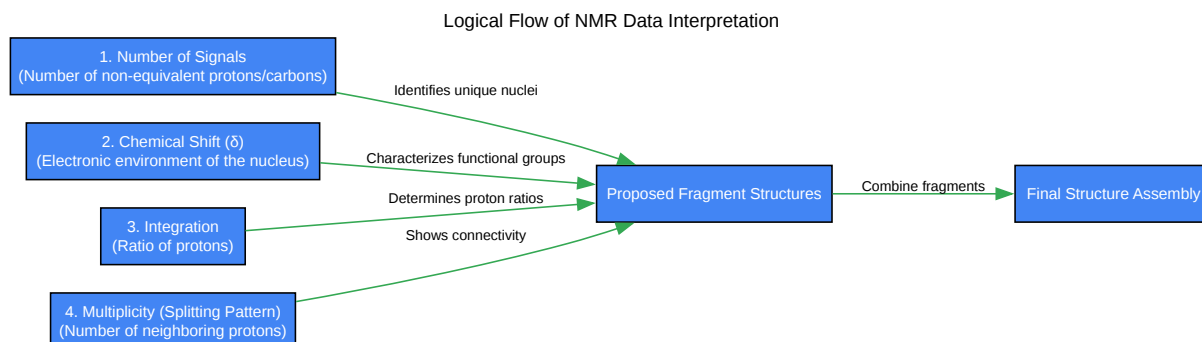
## Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for spectroscopic analysis and identification of an organic compound.



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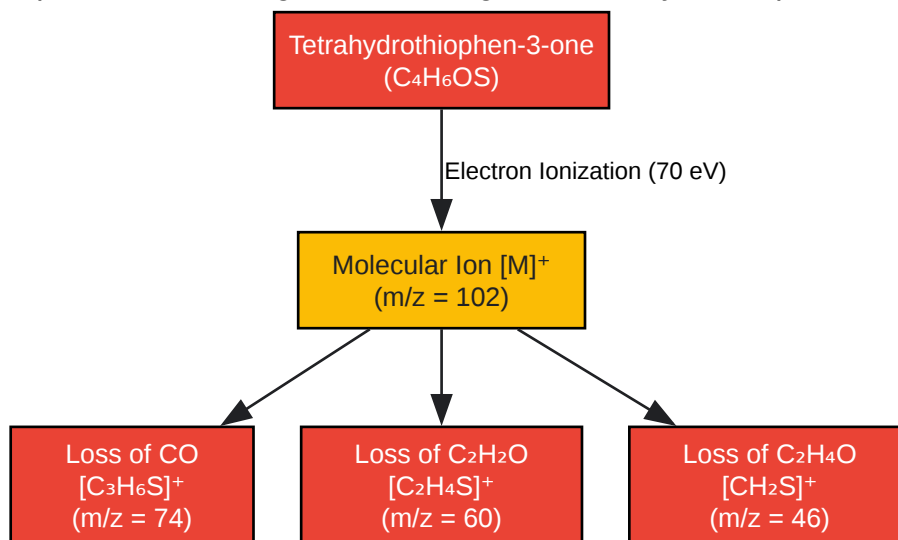
Caption: General workflow for the spectroscopic analysis and structure elucidation of an organic compound.



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Caption: Logical pathway for the interpretation of NMR spectroscopic data.

#### Simplified EI-MS Fragmentation Logic for Tetrahydrothiophen-3-one



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## References

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